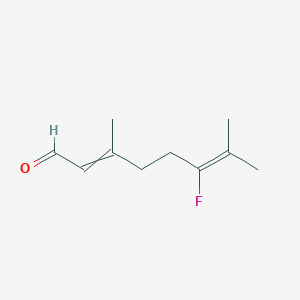

6-Fluoro-3,7-dimethylocta-2,6-dienal

Description

However, the evidence extensively discusses its structural analogs, particularly 3,7-dimethylocta-2,6-dienal (citral) and its isomers.

Properties

CAS No. |

663884-20-6 |

|---|---|

Molecular Formula |

C10H15FO |

Molecular Weight |

170.22 g/mol |

IUPAC Name |

6-fluoro-3,7-dimethylocta-2,6-dienal |

InChI |

InChI=1S/C10H15FO/c1-8(2)10(11)5-4-9(3)6-7-12/h6-7H,4-5H2,1-3H3 |

InChI Key |

AJMLVBTVHQFTSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(CCC(=CC=O)C)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,7-dimethylocta-2,6-dienal can be achieved through several synthetic routes. One common method involves the fluorination of citral using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile, under controlled temperature and pressure conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,7-dimethylocta-2,6-dienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

Oxidation: Formation of 6-Fluoro-3,7-dimethylocta-2,6-dienoic acid.

Reduction: Formation of 6-Fluoro-3,7-dimethylocta-2,6-dienol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-3,7-dimethylocta-2,6-dienal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of 6-Fluoro-3,7-dimethylocta-2,6-dienal involves its interaction with various molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,7-dimethylocta-2,6-dienal (citral) and its structural analogs based on chemical properties, biological activities, and industrial applications.

Structural and Chemical Properties

Biological Activity

6-Fluoro-3,7-dimethylocta-2,6-dienal is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 182.24 g/mol. The structure features a fluorine atom and multiple double bonds, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅F |

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is believed to arise from its ability to interact with various biological macromolecules. The presence of the fluorine atom may enhance lipophilicity and alter the compound's interaction with cellular membranes and proteins. Key mechanisms include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Interaction : Potential binding to receptors could influence signaling pathways related to inflammation or cell growth.

- Antioxidant Activity : The structure suggests possible antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammatory markers in vitro.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Study 2: Anti-inflammatory Potential

In a controlled experiment using human macrophage cell lines, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 30% compared to untreated controls.

Study 3: Cytotoxicity Against Cancer Cells

A series of assays were conducted on HeLa and MCF-7 cancer cell lines. The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of exposure, indicating significant cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.